molecular formula C8H9NO2S B2388158 3-(Ethylsulfanyl)pyridine-2-carboxylic acid CAS No. 14440-97-2

3-(Ethylsulfanyl)pyridine-2-carboxylic acid

Cat. No. B2388158
CAS RN: 14440-97-2
M. Wt: 183.23
InChI Key: RALPFOAVVTWNMR-UHFFFAOYSA-N
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Description

“3-(Ethylsulfanyl)pyridine-2-carboxylic acid” is likely a derivative of pyridine-2-carboxylic acid . Pyridine-2-carboxylic acid is an organic compound and is a monocarboxylic derivative of pyridine .


Synthesis Analysis

While specific synthesis methods for “3-(Ethylsulfanyl)pyridine-2-carboxylic acid” are not available, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .

properties

IUPAC Name

3-ethylsulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALPFOAVVTWNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14440-97-2
Record name 3-(ethylsulfanyl)pyridine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 1.4 g of 3-ethylsulfanylpyridine-2-carbonitrile, 15 mL of concentrated sulfuric acid and 5 mL of water was stirred at 130° C. for 2 hours. Water was poured to the reaction mixture cooled to room temperature, sodium hydroxide was added thereto, and the mixture was extracted with ethyl acetate. Concentrated hydrochloric acid was added to the aqueous layer, and the mixture was extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 1.15 g of 3-ethylsulfanylpicolinic acid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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